5-Bromo-1,2,3,4-tetrahydroquinoline

Beschreibung

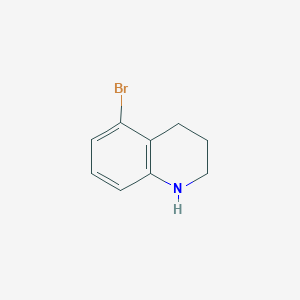

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

5-bromo-1,2,3,4-tetrahydroquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrN/c10-8-4-1-5-9-7(8)3-2-6-11-9/h1,4-5,11H,2-3,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTZQIKXLRRDMCP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C=CC=C2Br)NC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80551500 | |

| Record name | 5-Bromo-1,2,3,4-tetrahydroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80551500 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

114744-50-2 | |

| Record name | 5-Bromo-1,2,3,4-tetrahydroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80551500 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Bromo-1,2,3,4-tetrahydroquinoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Strategies for 5 Bromo 1,2,3,4 Tetrahydroquinoline and Its Derivatives

Direct Bromination Approaches to the Tetrahydroquinoline Nucleus

Direct bromination of the 1,2,3,4-tetrahydroquinoline (B108954) scaffold presents a straightforward route to its brominated derivatives. However, controlling the regioselectivity and the extent of bromination is a significant challenge due to the activating nature of the amino group on the aromatic ring.

Regioselective Bromination at the C-5 Position of Tetrahydroquinolines

Achieving regioselective bromination at the C-5 position of the tetrahydroquinoline nucleus is influenced by the reaction conditions and the substituents present on the ring. The amino group strongly activates the aromatic ring towards electrophilic substitution, primarily at the C-6 and C-8 positions. Therefore, direct bromination of unsubstituted 1,2,3,4-tetrahydroquinoline often leads to a mixture of products, with 6-bromo and 6,8-dibromo derivatives being major components. researchgate.net

To achieve C-5 bromination, specific strategies are required. One approach involves the use of a directing group or modifying the electronic properties of the substrate. For instance, the presence of certain substituents can influence the position of bromination.

Optimization of Reaction Conditions for Selective Monobromination

The choice of brominating agent, solvent, and temperature plays a crucial role in achieving selective monobromination. N-Bromosuccinimide (NBS) is a commonly used reagent for the bromination of tetrahydroquinolines. rsc.orgnih.gov The reaction conditions can be tuned to favor the formation of the desired monobrominated product.

Studies on the bromination of 2-phenyl-1,2,3,4-tetrahydroquinoline (B6261700) have shown that the solvent can significantly impact the product distribution. researchgate.net Bromination in acetic acid was found to yield the 6,8-dibromo derivative while preserving the tetrahydroquinoline ring. researchgate.net In contrast, using chloroform (B151607) as a solvent can lead to oxidation and the formation of quinoline (B57606) structures alongside bromination. researchgate.net

| Reagent | Solvent | Temperature | Product(s) | Reference |

| Br₂ | Acetic Acid | Not specified | 6,8-dibromo-2-phenyl-1,2,3,4-tetrahydroquinoline | researchgate.net |

| NBS | Chloroform | Room Temp | Di- and tri-bromo derivatives, quinoline structures | researchgate.net |

| NBS | Dichloromethane | Room Temp | 6,8-dibromo-4-phenyl-1,2,3,4-tetrahydroquinoline and other multi-brominated products | rsc.orgnih.gov |

| Br₂ | Not specified | Not specified | 3,6,8-tribromo-2-phenylquinoline | researchgate.net |

Strategies for Byproduct Formation Mitigation in Bromination Reactions

The primary challenge in the direct bromination of tetrahydroquinolines is the formation of polybrominated and oxidized byproducts. researchgate.netrsc.orgnih.gov Several strategies can be employed to minimize the formation of these undesired products.

One common approach is the slow, portion-wise addition of the brominating agent to maintain a low concentration of the electrophile in the reaction mixture. This can help to reduce the likelihood of multiple substitutions on the same molecule.

Another strategy involves the use of N-protected tetrahydroquinolines. The N-substituent can modulate the reactivity of the aromatic ring and influence the regioselectivity of the bromination. For example, N-substituted 2-phenyl-1,2,3,4-tetrahydroquinolines have been shown to undergo selective bromination to yield the 6-monobromo derivative under various conditions. researchgate.net

Furthermore, mechanistic studies have suggested that both ionic and radical pathways can be involved in the bromination and dehydrogenation of tetrahydroquinolines, particularly when using NBS. rsc.orgnih.gov Understanding these pathways can help in designing reaction conditions that favor the desired product. For instance, the use of radical inhibitors or scavengers could potentially suppress unwanted side reactions.

Indirect Synthetic Routes for 5-Bromo-1,2,3,4-tetrahydroquinoline Formation

Indirect methods provide an alternative and often more controlled approach to the synthesis of this compound, avoiding the challenges of direct bromination.

Precursor-Based Synthetic Pathways and Functional Group Interconversions

This strategy involves the synthesis of a precursor molecule that already contains the bromine atom at the desired position, followed by the construction of the tetrahydroquinoline ring. A common precursor is a suitably substituted o-bromophenylethylamine. patsnap.com

One documented synthesis of (S)-5-bromo-1,2,3,4-tetrahydro-N-Boc-isoquinoline-1-carboxylic acid, a related structure, starts with o-bromophenylethylamine. patsnap.com This amine is first protected and then cyclized with glyoxylic acid to form the tetrahydroisoquinoline ring system. patsnap.com Subsequent deprotection and resolution yield the desired product. patsnap.com This highlights a general strategy where a brominated phenylethylamine derivative serves as a key starting material.

Functional group interconversions on a pre-existing brominated quinoline or isoquinoline (B145761) can also be employed. For instance, reduction of a brominated quinoline can yield the corresponding tetrahydroquinoline.

| Starting Material | Key Reaction Steps | Product | Reference |

| o-Bromophenylethylamine | Protection, Cyclization with glyoxylic acid, Deprotection, Resolution | (S)-5-bromo-1,2,3,4-tetrahydro-N-Boc-isoquinoline-1-carboxylic acid | patsnap.com |

| 5-Bromo-8-nitroisoquinoline | Reduction of nitro group | 8-Amino-5-bromo-isoquinoline | researchgate.net |

Enantioselective Synthesis of Chiral this compound Analogs

The synthesis of enantiomerically pure this compound analogs is of significant interest for pharmaceutical applications. Asymmetric synthesis can be achieved through various strategies, including the use of chiral catalysts, chiral auxiliaries, or the resolution of racemic mixtures.

Palladium-catalyzed asymmetric carboamination reactions have emerged as a powerful tool for the enantioselective synthesis of tetrahydroquinolines bearing quaternary stereocenters. nih.gov While not specifically demonstrated for the 5-bromo derivative, this methodology could potentially be adapted by using a substrate containing a bromine atom at the appropriate position on the aromatic ring. The use of a chiral ligand, such as (S)-Siphos-PE, in conjunction with a palladium catalyst has been shown to induce high enantioselectivity in the formation of other substituted tetrahydroquinolines. nih.gov

Another approach involves the diastereoselective synthesis of tetrahydroquinolines. For example, a highly diastereoselective [4+2] annulation of ortho-tosylaminophenyl-substituted para-quinone methides with cyanoalkenes has been developed for the synthesis of 4-aryl-substituted tetrahydroquinolines. frontiersin.org Introducing a bromine atom onto the starting materials would lead to the corresponding brominated tetrahydroquinoline derivatives.

Advanced Derivatization and Functionalization Strategies for this compound

The presence of a bromine atom and a secondary amine in the this compound structure provides two key sites for further chemical modifications. These reactive centers allow for a diverse range of functionalization reactions, enabling the creation of a library of novel derivatives with potential applications in medicinal chemistry and materials science.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura Coupling) at the Bromine Atom

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. fiveable.menih.gov The Suzuki-Miyaura coupling, in particular, has been extensively utilized for the derivatization of aryl halides, including this compound. libretexts.orgnih.gov This reaction involves the coupling of an organoboron reagent with an organic halide in the presence of a palladium catalyst and a base. libretexts.org The reactivity of the organic halide in Suzuki-Miyaura coupling generally follows the trend: I > Br > OTf > Cl. libretexts.orglibretexts.org

The general mechanism for the Suzuki-Miyaura coupling involves three key steps: oxidative addition of the aryl halide to the Pd(0) catalyst, transmetalation with the organoboron reagent, and reductive elimination to yield the cross-coupled product and regenerate the Pd(0) catalyst. libretexts.orglibretexts.org

A variety of boronic acids and their esters can be coupled with this compound to introduce diverse aryl, heteroaryl, or alkyl substituents at the 5-position. The choice of palladium precursor, ligand, and base is crucial for achieving high yields and selectivity. acs.org Common palladium sources include Pd(OAc)₂, Pd₂(dba)₃, and Pd(PPh₃)₄. acs.org

Table 1: Examples of Suzuki-Miyaura Coupling Reactions with Bromo-substituted Heterocycles

| Electrophile | Nucleophile | Catalyst/Ligand | Base | Product | Yield (%) | Reference |

| 2-(4-bromophenyl)-1,3,4-oxadiazole | neopentyl 3-pyridylboronic ester | Not specified | TMSOK | 2-(4-(pyridin-3-yl)phenyl)-1,3,4-oxadiazole | Not specified | nih.gov |

| ortho-bromoanilines | various boronic esters | Not specified | Not specified | 2-substituted anilines | Good to excellent | nih.gov |

| Bromo-substituted quinazolines | boronic acid pinacol (B44631) ester of 2,5-diphenyl-1,3,4-thiadiazole | Pd(dppf)Cl₂ | Na₂CO₃ | quinazolinylphenyl-1,3,4-thiadiazole conjugates | High | mdpi.com |

This table provides illustrative examples of Suzuki-Miyaura reactions on related bromo-substituted heterocyclic systems, as direct data for this compound was not available in the search results.

Nucleophilic Substitution Reactions Involving the Bromine Moiety

While palladium-catalyzed reactions are prevalent, the bromine atom on the aromatic ring of this compound can also undergo nucleophilic aromatic substitution (SNA_r) reactions, although this is generally less facile than on electron-deficient aromatic rings. Domino reactions involving an intermolecular S_N2 reaction followed by an intramolecular S_NAr displacement have been reported for the synthesis of tetrahydroquinolines. nih.govmdpi.com For instance, the reaction of a benzylamine (B48309) with a substrate containing a primary side chain bromide and an activated aromatic fluoride (B91410) can lead to the formation of a tetrahydroquinoline ring system. nih.govmdpi.com

N-Functionalization of this compound

The secondary amine of the tetrahydroquinoline ring is a versatile handle for introducing a wide range of functional groups. N-alkylation can be achieved through various methods, including reductive amination. For example, a boronic acid-catalyzed one-pot tandem reduction of quinolines to tetrahydroquinolines followed by reductive alkylation with a carbonyl compound provides N-alkyl tetrahydroquinolines. organic-chemistry.org

Oxidative Transformations of this compound to Quinoline Derivatives

The tetrahydroquinoline ring can be aromatized to the corresponding quinoline through oxidation. A variety of oxidizing agents can be employed for this transformation. Manganese dioxide (MnO₂) has been shown to be an effective reagent for the oxidation of tetrahydroquinolines to quinolines, often providing high yields and clean reactions. nih.gov Another common reagent is 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ), which facilitates the oxidation under relatively mild conditions. nih.gov

A facile one-pot method for the simultaneous dehydrogenation and bromination of tetrahydroquinolines using N-bromosuccinimide (NBS) has been developed. rsc.org This reaction proceeds under metal-free conditions and tolerates a variety of functional groups. rsc.org The mechanism is proposed to involve electrophilic bromination followed by a radical dehydrogenation sequence. rsc.org

Table 2: Oxidizing Agents for the Conversion of Tetrahydroquinolines to Quinolines

| Oxidizing Agent | Conditions | Notes | Reference |

| Manganese Dioxide (MnO₂) | Not specified | High yields, clean reactions | nih.gov |

| 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) | Mild conditions | Chemoselective | nih.gov |

| N-Bromosuccinimide (NBS) | Metal-free, room temperature | Simultaneous bromination and dehydrogenation | rsc.org |

| Cu₂-MnOₓ Catalyst | Air as oxidant, mild conditions | High conversion and selectivity | pku.edu.cn |

Reduction of this compound Derivatives

While the focus is often on functionalization, the reduction of the quinoline ring system back to a tetrahydroquinoline is also a significant transformation. A variety of catalytic systems have been developed for the hydrogenation of quinolines. These include both homogeneous and heterogeneous catalysts. For instance, unsupported nanoporous gold (AuNPore) can catalyze the regioselective hydrogenation of quinoline derivatives to 1,2,3,4-tetrahydroquinolines using an organosilane and water as the hydrogen source. organic-chemistry.org Silver-catalyzed reduction of quinolines also provides a facile route to 1,2,3,4-tetrahydroquinoline derivatives at room temperature. organic-chemistry.org

Advanced Spectroscopic and Structural Characterization of 5 Bromo 1,2,3,4 Tetrahydroquinoline and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy, including ¹H, ¹³C, and ¹⁹F NMR, is a cornerstone technique for the structural elucidation of 5-Bromo-1,2,3,4-tetrahydroquinoline and its analogs. It provides detailed information about the chemical environment of individual atoms, enabling the precise mapping of the molecular framework.

In the ¹H NMR spectrum of this compound hydrochloride, the proton signals corresponding to the tetrahydroquinoline core are distinctly observed. chemicalbook.comchemicalbook.com The aromatic protons typically appear as multiplets in the downfield region, while the aliphatic protons of the saturated heterocyclic ring resonate at higher fields. For instance, in a derivative, the protons of the tetrahydroisoquinoline moiety, a related heterocyclic system, show characteristic shifts and multiplicities that confirm the core structure. rsc.org

¹³C NMR spectroscopy complements the proton data by providing information on the carbon skeleton. The chemical shifts of the carbon atoms are sensitive to their hybridization and the nature of neighboring substituents. In derivatives of this compound, the carbon atoms of the aromatic ring and the aliphatic portion of the molecule exhibit distinct resonances. For example, in a series of N-substituted tetrahydroisoquinoline derivatives, the carbon signals were fully assigned, confirming the successful functionalization of the core structure. amazonaws.comamazonaws.com

Fluorine-19 (¹⁹F) NMR is particularly useful for characterizing fluorinated derivatives. The large chemical shift dispersion and high sensitivity of the ¹⁹F nucleus make it an excellent probe for studying the introduction and environment of fluorine atoms within the molecule.

Table 1: Representative ¹H and ¹³C NMR Chemical Shift Data for Tetrahydroquinoline Derivatives

| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Reference |

| 2-(p-tolyl)-1-(nitromethyl)-1,2,3,4-tetrahydroisoquinoline | 7.17-7.11 (m, 4H), 7.06 (d, J = 8Hz, 2H), 6.87 (d, J = 8Hz, 2H), 5.5 (t, J = 8Hz, 1H), 4.86-4.81 (dd, J1 = 8Hz, J2 = 12Hz, 1H), 4.56-4.52 (dd, J1 = 6Hz, J2 = 12Hz, 1H), 3.66-3.53 (m, 2H), 3.09-3.01 (m, 1H), 2.76-2.7 (m, 1H), 2.25 (s, 3H) | 146.3, 135.3, 132.9, 129.9, 129.2, 129.0, 127.9, 126.93, 126.6, 115.9, 78.8, 58.3, 42.3, 26.2, 20.3 | amazonaws.com |

| 2-(4-bromophenyl)-1-(nitromethyl)-1,2,3,4-tetrahydroisoquinoline | Not explicitly provided | 146.9, 135.0, 132.8, 132.3, 129.5, 128.8, 127.2, 126.9, 126.8, 116.8, 111.6, 78.6, 58.1, 42.1, 26.2 | amazonaws.com |

Fourier Transform Infrared (FTIR) Spectroscopy in Structural Confirmation

Fourier Transform Infrared (FTIR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of chemical bonds. In the context of this compound and its derivatives, FTIR spectra provide key information for structural confirmation.

The characteristic N-H stretching vibration of the secondary amine in the tetrahydroquinoline ring is typically observed in the region of 3300-3500 cm⁻¹. The C-H stretching vibrations of the aromatic and aliphatic portions of the molecule appear around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively. The C=C stretching vibrations of the aromatic ring give rise to absorptions in the 1450-1600 cm⁻¹ region. The C-Br stretching vibration is expected to appear at lower frequencies, typically in the range of 500-650 cm⁻¹.

For example, the FTIR spectrum of 2-(p-tolyl)-1-(nitromethyl)-1,2,3,4-tetrahydroisoquinoline, a related compound, displays characteristic bands at 3372, 2923, 2854, 1615, 1550, 1514, 1378, 1016, 814, and 753 cm⁻¹, which are consistent with its molecular structure. amazonaws.com

Table 2: Key FTIR Absorption Bands for Tetrahydroquinoline Derivatives

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| N-H | Stretch | 3300-3500 |

| Aromatic C-H | Stretch | 3000-3100 |

| Aliphatic C-H | Stretch | 2850-2960 |

| C=C (Aromatic) | Stretch | 1450-1600 |

| C-Br | Stretch | 500-650 |

X-ray Crystallographic Analysis for Solid-State Structure Determination

While a crystal structure for this compound itself was not found in the provided search results, the X-ray structure of a derivative, 5-bromospiro[indoline-3,7'-pyrano[3,2-c:5,6-c']dichromene]-2,6',8'-trione, has been reported. researchgate.net This complex molecule, synthesized from a 5-bromoisatin (B120047) precursor, crystallizes in the triclinic space group P-1. researchgate.net The crystal structure revealed an elaborate network of N-H···O, O-H···O, C-H···π, and π···π interactions that stabilize the supramolecular assembly. researchgate.net Such detailed structural information is crucial for understanding the solid-state packing and potential polymorphic forms of these compounds. The unequivocal confirmation of the β-selectivity in the synthesis of certain derivatives was achieved through X-ray crystallography. acs.org

Table 3: Crystallographic Data for a 5-Bromo-Substituted Heterocyclic Derivative

| Parameter | Value | Reference |

| Crystal System | Triclinic | researchgate.net |

| Space Group | P-1 | researchgate.net |

| a (Å) | 11.8333(6) | researchgate.net |

| b (Å) | 12.8151(6) | researchgate.net |

| c (Å) | 17.1798(8) | researchgate.net |

| α (°) | 77.317(4) | researchgate.net |

| β (°) | 74.147(4) | researchgate.net |

| γ (°) | 66.493(5) | researchgate.net |

| V (ų) | 2280.0(2) | researchgate.net |

| Z | 1 | researchgate.net |

Conformational Analysis and Stereochemical Characterization

The stereochemistry and conformational preferences of this compound and its derivatives are critical determinants of their chemical and biological properties. The tetrahydroquinoline ring system is not planar and can adopt various conformations.

Conformational analysis of the parent 1,2,3,4-tetrahydroquinoline (B108954) molecule using high-level quantum chemistry calculations has identified four stable conformations, which exist as two pairs of energetically equivalent enantiomers. rsc.org These conformers are separated by a low energy barrier, suggesting that conformational interconversion can occur readily. rsc.org The introduction of a bromine atom at the 5-position can influence the relative energies of these conformers and may favor a particular spatial arrangement.

For disubstituted cyclohexane (B81311) rings, a related system, the most stable conformation is typically the one where bulky substituents occupy equatorial positions to minimize steric strain. quimicaorganica.org Similarly, in derivatives of this compound, the preferred conformation will seek to minimize steric interactions between the bromine atom and other substituents on the ring. The stereochemical relationships between different isomers, such as enantiomers and diastereomers, are crucial for understanding their distinct properties. pharmacy180.com

The synthesis of derivatives often leads to the formation of stereoisomers. For instance, Suzuki-Miyaura cross-coupling reactions on brominated tetrahydroquinolines have been used to generate a variety of phenyl-substituted derivatives, with their specific stereochemistry confirmed by spectroscopic methods. researchgate.netresearchgate.net

Theoretical and Computational Investigations of 5 Bromo 1,2,3,4 Tetrahydroquinoline Systems

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and reactivity of molecules. researchgate.net It provides valuable information about various chemical concepts and physical behaviors. researchgate.net

Analysis of Hyperconjugative Stabilization and Steric Effects

Hyperconjugation is a stabilizing interaction that results from the interaction of electrons in a sigma bond with an adjacent empty or partially filled p-orbital or a pi-orbital. In the context of 5-Bromo-1,2,3,4-tetrahydroquinoline, negative hyperconjugation can play a role in stabilizing certain conformations or reaction intermediates. researchgate.net

Steric effects, arising from the spatial arrangement of atoms, can also influence the molecule's reactivity. However, in some related bromo- and chloro-substituted compounds, studies have suggested that steric effects on reactivity are relatively unimportant, with attractive interactions sometimes enhancing reactivity. researchgate.net

Prediction of Regioselectivity in Electrophilic Substitution

DFT calculations are instrumental in predicting the regioselectivity of electrophilic substitution reactions. By analyzing the electron density distribution within the this compound molecule, one can identify the most likely sites for electrophilic attack. The positions with the highest electron density are generally favored for substitution. The local softness of different atomic sites within the molecule can be calculated to predict the outcome of such reactions. mdpi.com

Molecular Modeling and Docking Studies of this compound Derivatives

Molecular modeling and docking are computational techniques used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov These methods are particularly valuable in drug design and understanding biological processes. For derivatives of this compound, docking studies can elucidate how these molecules might interact with biological targets, such as enzymes or receptors. nih.gov For instance, in silico studies involving molecular docking have been used to investigate the potential of various chemical compounds as anti-inflammatory agents by examining their interaction with cyclooxygenase (COX) enzymes. csfarmacie.cz

Computational Conformational Analysis of the Tetrahydroquinoline Ring

The tetrahydroquinoline ring system is not planar and can adopt various conformations. youtube.com Computational conformational analysis is a vital tool for understanding the three-dimensional shapes that a molecule can assume and the energy differences between these forms. nih.govnih.gov By employing computational methods, researchers can identify the most stable conformations of the tetrahydroquinoline ring in this compound. This is crucial as the conformation of a molecule can significantly influence its physical properties and biological activity. youtube.com Techniques like using the program Mogul, which utilizes the Cambridge Structural Database, can aid in analyzing and comparing ring conformations. nih.gov

Investigation of Halogen Bonding Interactions in this compound Derivatives

Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species (a halogen bond donor) and interacts with a nucleophilic site. mdpi.com In derivatives of this compound, the bromine atom can participate in halogen bonding. The strength of this interaction increases with the polarizability of the halogen, following the trend F << Cl < Br < I. mdpi.com Computational studies can model and quantify these interactions, providing insights into how they influence the crystal packing and supramolecular architecture of these compounds. mdpi.com

Symmetry-Adapted Perturbation Theory (SAPT) for Intermolecular Interaction Energy Analysis

Symmetry-Adapted Perturbation Theory (SAPT) is a method used to directly calculate the interaction energy between molecules as a perturbation to the total system energy. wikipedia.org A key advantage of SAPT is that it naturally avoids basis set superposition error (BSSE), a common issue in supermolecular calculations. wikipedia.org SAPT decomposes the total interaction energy into physically meaningful components: electrostatics, exchange (Pauli repulsion), induction, and dispersion. nih.govchemrxiv.org This decomposition provides a detailed understanding of the nature of intermolecular forces. nih.govq-chem.com Different levels of SAPT theory, such as SAPT0, SAPT2, and DFT-SAPT, offer varying degrees of accuracy and computational cost, allowing for a systematic study of non-covalent interactions. nih.gov

Biological Activities and Medicinal Chemistry Applications of 5 Bromo 1,2,3,4 Tetrahydroquinoline and Its Analogs

Comprehensive Structure-Activity Relationship (SAR) Studies

The biological activity of 5-Bromo-1,2,3,4-tetrahydroquinoline derivatives is intricately linked to their chemical structure. The position and nature of substituents on the quinoline (B57606) ring, the stereochemical configuration, and the specific placement of the bromine atom all play crucial roles in determining the compound's efficacy and selectivity towards biological targets.

Impact of Substituent Position and Nature on the Quinoline Ring on Biological Activity

Structure-activity relationship (SAR) studies on tetrahydroquinoline analogs have revealed that substitutions on the quinoline ring are critical for their biological activity. For instance, in the context of developing inhibitors for the cAMP-binding protein Epac, the presence and nature of substituents on the tetrahydroquinoline core are determinant. Studies have shown that acylation at the R1 position of the tetrahydroquinoline motif can be beneficial for cytotoxicity against various cancer cell lines. The introduction of either electron-rich or electron-withdrawing substituents at this position has been shown to improve cytotoxic effects, indicating the importance of this position for biological activity. researchgate.net

Furthermore, research on 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives has highlighted that the lipophilicity, influenced by substituents, correlates with cytotoxic effects. Generally, derivatives with greater octanol/water partition coefficients (cLogP) have demonstrated better IC50 values against certain cancer cell lines like HeLa and PC3. researchgate.net

Role of Stereochemical Configuration in Receptor and Enzyme Interactions

The stereochemistry of tetrahydroquinoline derivatives can play a pivotal role in their interaction with biological targets. The 1,2,3,4-tetrahydroquinoline (B108954) scaffold can possess stereogenic centers, leading to different stereoisomers. While comprehensive studies specifically on the stereochemical configuration of this compound and its direct impact on receptor and enzyme interactions in the context of its anticancer activity are not extensively detailed in the reviewed literature, the general principles of stereochemistry in drug action are well-established. For other classes of brominated compounds, such as 3-Br-acivicin isomers, stereochemistry has been shown to significantly affect target binding and biological activity, suggesting that stereoselective uptake mechanisms may be at play. nih.gov In the case of tetrahydroquinoline-type ecdysone (B1671078) agonists, a clear difference in activity was observed between different stereoisomers, with the (2R,4S)-isomer being significantly more active than the (2S,4R)-isomer, highlighting the importance of the spatial arrangement of substituents for receptor binding. nih.gov

Specific Influence of the Bromine Atom's Position on Efficacy and Selectivity

The position of the bromine atom on the tetrahydroquinoline ring has a pronounced effect on the biological efficacy and selectivity of the compounds. A study focused on Epac inhibitors directly compared a 5-bromo-substituted tetrahydroquinoline analog with its non-brominated, 5,7-dibromo, and 5,7,8-tribromo counterparts. The 5-bromo analog was found to be approximately three times more potent than the analog without any bromine substitution. nih.gov

This suggests that the bromine atom at the 5-position significantly contributes to the inhibitory activity. Interestingly, the addition of a second bromine atom at the 7-position to create a 5,7-dibromo analog further increased the potency by about fourfold compared to the monobromo analog. However, the introduction of a third bromine atom at the 8-position resulted in a notable decrease in activity. nih.gov This underscores the specific and sensitive nature of the structure-activity relationship concerning halogen substitution on the tetrahydroquinoline core.

Anticancer Activity Research of this compound Derivatives

Derivatives of this compound have been investigated for their potential as anticancer agents, demonstrating cytotoxic effects against a variety of cancer cell lines through mechanisms that include the induction of apoptosis and inhibition of cell proliferation.

Cytotoxic Effects on Diverse Cancer Cell Lines

A number of studies have reported the cytotoxic activity of tetrahydroquinoline derivatives against various human cancer cell lines. For example, certain novel tetrahydroquinolinone derivatives have shown significant antiproliferative activity. One such derivative, (2-oxo-4-phenyl-5,6,7,8-tetrahydroquinolin-8-yl) N-(3-fluorophenyl)carbamate, exhibited notable in vitro antiproliferative activity at micromolar concentrations against colorectal cancer cells. nih.gov Another study on 3,4-diaryl-5,7-dimethoxy-1,2,3,4-tetrahydroquinolines identified a lead compound with low micromolar inhibition of various cancer cell lines, including lung carcinoma (H460), skin carcinoma (A-431), and colon adenocarcinoma (HT-29) cells, with IC50 values of 4.9 ± 0.7, 2.0 ± 0.9, and 4.4 ± 1.3 μM, respectively. researchgate.net

The following table summarizes the cytotoxic activities of selected tetrahydroquinoline derivatives against various cancer cell lines.

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| (2-oxo-4-phenyl-5,6,7,8-tetrahydroquinolin-8-yl) N-(3-fluorophenyl)carbamate | HCT-116 (Colon) | Micromolar concentrations | nih.gov |

| 3,4-diaryl-5,7-dimethoxy-1,2,3,4-tetrahydroquinoline (lead compound 3c) | H460 (Lung) | 4.9 ± 0.7 | researchgate.net |

| 3,4-diaryl-5,7-dimethoxy-1,2,3,4-tetrahydroquinoline (lead compound 3c) | A-431 (Skin) | 2.0 ± 0.9 | researchgate.net |

| 3,4-diaryl-5,7-dimethoxy-1,2,3,4-tetrahydroquinoline (lead compound 3c) | HT-29 (Colon) | 4.4 ± 1.3 | researchgate.net |

| Tetrahydroquinoline-isoxazole hybrid (3j) | HepG2 (Liver) | 5.20 | rsc.org |

| Tetrahydroquinoline-isoxazole hybrid (3a) | HepG2 (Liver) | 6.80 | rsc.org |

| Tetrahydroquinoline-isoxazole hybrid (3h) | HeLa (Cervical) | 10.21 | rsc.org |

| 5-Bromo-7-azaindolin-2-one derivative (23p) | HepG2 (Liver) | 2.357 | nih.gov |

| 5-Bromo-7-azaindolin-2-one derivative (23p) | A549 (Lung) | Not specified | nih.gov |

| 5-Bromo-7-azaindolin-2-one derivative (23p) | Skov-3 (Ovarian) | 3.012 | nih.gov |

Mechanisms of Action: Induction of Apoptosis and Inhibition of Cell Proliferation

The anticancer effects of tetrahydroquinoline derivatives are often mediated through the induction of apoptosis, or programmed cell death, and the inhibition of cell proliferation. Tetrahydroquinoline-based compounds have been shown to act through various mechanisms, including DNA fragmentation, inhibition of tubulin polymerization, and induction of cell cycle arrest. researchgate.net

For instance, some tetrahydroquinoline-isoxazole hybrids have been found to decrease the mitochondrial membrane potential and induce apoptosis, suggesting that their cytotoxic effects are linked to the modulation of mitochondrial parameters. rsc.org In another study, a novel series of tetrahydroquinolinones was found to induce massive oxidative stress, disrupting the balance of cell survival and leading to autophagy via the PI3K/AKT/mTOR signaling pathway. nih.gov Furthermore, certain brominated quinoline derivatives have been shown to induce apoptosis, as confirmed by DNA laddering assays. arabjchem.org These findings highlight the potential of these compounds to interfere with key cellular processes that are critical for cancer cell survival and proliferation.

Interaction with Key Biochemical Pathways in Oncogenesis

Tetrahydroquinoline derivatives are recognized for their interaction with multiple biochemical pathways, indicating a multifaceted mechanism for their biological effects. In the context of cancer, one of the key signaling cascades targeted by these compounds is the nuclear factor-κB (NF-κB) pathway. nih.gov NF-κB is a transcription factor that is often excessively activated in various cancers, leading to the stimulation of cell proliferation and the suppression of apoptosis, or programmed cell death. nih.gov

Research into 1,2,3,4-tetrahydroisoquinoline (B50084) derivatives, which are structural isomers of tetrahydroquinolines, has demonstrated their potential as anticancer agents by targeting this pathway. nih.gov For instance, certain rationally designed 1,2,3,4-tetrahydroisoquinoline derivatives have shown potent anti-proliferative activity against a range of human cancer cell lines. nih.gov One such compound, designated HSR1304 (5d), was found to block the nuclear translocation of NF-κB in LPS-stimulated MDA-MB-231 breast cancer cells. nih.gov This inhibition of NF-κB's movement into the nucleus prevents it from activating genes involved in tumor cell survival and growth, likely contributing to the compound's cytotoxic potency. nih.gov The development of tetrahydroquinoline-based inhibitors provides structural diversity for creating new classes of anticancer drugs that function by modulating the NF-κB signaling pathway. nih.gov

Inhibition of CBP Bromodomains by Tetrahydroquinoline Derivatives

A significant area of cancer research involving tetrahydroquinoline derivatives is the inhibition of bromodomains, particularly those of the CREB-binding protein (CBP) and the related p300 protein. nih.govmedchemexpress.comnih.gov Bromodomains are protein modules that recognize acetylated lysine (B10760008) residues on histones and other proteins, playing a crucial role in the regulation of gene expression. nih.govmedchemexpress.com CBP acts as a transcriptional co-activator, and its dysregulation is implicated in the development and progression of many cancers, including acute myeloid leukemia (AML). nih.govnih.gov

Through in silico screening, compounds with a tetrahydroquinoline methyl carbamate (B1207046) scaffold have been identified as inhibitors of the CBP bromodomain. nih.govmedchemexpress.com Structure-based drug design has led to the optimization of these initial hits, yielding highly potent and selective inhibitors. nih.govnih.gov For example, the derivative DC-CPin711 demonstrated an approximately 40-fold increase in potency compared to its parent compound, with a TR-FRET IC₅₀ value of 63.3 ± 4.0 nM. nih.govmedchemexpress.com Notably, this compound also showed over 150-fold selectivity for the CBP bromodomain over the bromodomains of BRD4, another important epigenetic reader. nih.govmedchemexpress.com Further optimization led to the discovery of DC-CPin734, an even more potent CBP bromodomain inhibitor with a TR-FRET IC₅₀ value of 19.5 ± 1.1 nM and over 400-fold selectivity against BRD4 bromodomains. nih.gov

These potent inhibitors have demonstrated efficacy in cancer cell lines. DC-CPin711 showed anti-leukemic activity by inducing G1 phase cell cycle arrest and apoptosis. nih.govmedchemexpress.com Similarly, DC-CPin734 exhibited potent inhibitory activity against the AML cell line MV4-11 with an IC₅₀ value of 0.55 ± 0.04 μM, an effect that was further confirmed by the observed downregulation of the c-Myc oncogene. nih.gov These findings highlight the potential of tetrahydroquinoline derivatives as lead compounds for the development of targeted epigenetic therapies for cancer. nih.govnih.gov

| Compound | TR-FRET IC₅₀ (CBP) | Selectivity vs. BRD4 | Cellular Activity (AML) |

|---|---|---|---|

| DC-CPin7 | 2.5 ± 0.3 μM | - | - |

| DC-CPin711 | 63.3 ± 4.0 nM | >150-fold | Induces G1 arrest and apoptosis |

| DC-CPin734 | 19.5 ± 1.1 nM | >400-fold | IC₅₀ = 0.55 ± 0.04 μM (MV4-11 cells) |

Antimicrobial Efficacy Investigations of this compound Analogs

The quinoline scaffold is a well-established pharmacophore in the development of antimicrobial agents. ekb.eg Analogs of this compound have been investigated for their potential to combat both bacterial and fungal pathogens.

The rise of antimicrobial resistance, particularly among ESKAPE pathogens (Enterococcus faecium, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, and Enterobacter species), necessitates the discovery of new antibacterial agents. nih.gov Quinolone derivatives are a major class of synthetic antibiotics, but resistance to them is widespread. nih.gov

Studies on isoquinoline (B145761) analogs, which are structurally related to quinolines, have shown promising activity against drug-resistant strains. For example, certain alkynyl isoquinoline compounds demonstrated potent bactericidal activity against a range of Gram-positive bacteria, including methicillin-resistant S. aureus (MRSA) and vancomycin-resistant S. aureus (VRSA) strains that were also resistant to fluoroquinolones like ciprofloxacin. nih.gov Two representative compounds, HSN584 and HSN739, exhibited potent activity with MIC values of 4 µg/mL or 8 µg/mL against these fluoroquinolone-resistant S. aureus strains. nih.gov These compounds were also able to reduce the MRSA load within macrophages, a task at which the standard-of-care drug vancomycin (B549263) failed. nih.gov The mechanism of action for these isoquinoline analogs appears to involve the perturbation of cell wall and nucleic acid biosynthesis. nih.gov

Similarly, various quinoline derivatives have been synthesized and screened for their in vitro antimicrobial activity, showing moderate inhibition zones against both gram-positive and gram-negative bacteria. ekb.eg Specifically, 9-bromo substituted indolizinoquinoline-5,12-dione derivatives have been identified as potent antibacterial agents, with some compounds showing significant binding affinity for multiple microbial protein targets in silico. researchgate.net

Fungal infections, particularly those caused by opportunistic pathogens like Candida albicans, pose a significant threat, especially to immunocompromised individuals. mdpi.com The emergence of drug-resistant fungal strains drives the search for novel antifungal agents. mdpi.com

Derivatives of tetrahydroquinoline have shown potential in this area. In one study, two series of 4-aryl-3-methyl-1,2,3,4-tetrahydroquinoline derivatives were synthesized and evaluated for antifungal activity. researchgate.net The results indicated that compounds 6f and 6g were active specifically against dermatophytes, which are fungi that infect skin, hair, and nails. researchgate.net The compound 6-methoxy-4-(4-hydroxi-3-methoxyphenyl)-3-methyl-1,2,3,4-tetrahydroquinoline (6g ) displayed the most potent in vitro activity, with a Minimum Inhibitory Concentration (MIC) ranging from 32-65 μg/mL. researchgate.net Structure-activity relationship studies revealed that the removal of a benzyl (B1604629) group from the nitrogen atom and the introduction of a hydroxyl group on the 4-aryl substituent significantly enhanced the antifungal activity. researchgate.net

In another study, novel pyrrolo[1,2-a]quinoline (B3350903) derivatives, which feature a fused ring system with the quinoline core, were screened against C. albicans. mdpi.com Several of these analogs, which all contained a bromo substituent at the 4-position, showed inhibitory potential at concentrations lower than the standard antifungal drug fluconazole. mdpi.com

| Compound | Target Fungi | Activity (MIC) |

|---|---|---|

| 6-methoxy-4-(4-hydroxi-3-methoxyphenyl)-3-methyl-1,2,3,4-tetrahydroquinoline (6g) | Dermatophytes | 32-65 μg/mL |

| Bromo-pyrrolo[1,2-a]quinoline analogs (BQ-06, 07, 08) | Candida albicans | Inhibitory at 0.4 µg |

Enzyme Inhibition Studies by this compound Derivatives

The targeted inhibition of specific enzymes is a cornerstone of modern drug discovery. Derivatives of this compound have been explored as inhibitors of enzymes involved in signaling pathways related to pain and neurodegeneration.

Nitric oxide (NO) is a critical signaling molecule produced by three isoforms of nitric oxide synthase (NOS): neuronal (nNOS), endothelial (eNOS), and inducible (iNOS). nih.govresearchgate.net While NO has essential physiological roles, its overproduction by nNOS is implicated in the pathophysiology of neurodegenerative disorders and neuropathic pain. nih.gov Therefore, the development of small molecules that can selectively inhibit nNOS over the other isoforms is a key therapeutic goal, as non-selective inhibition can lead to side effects like hypertension from eNOS inhibition. nih.gov

Researchers have designed and synthesized various inhibitors based on different scaffolds to achieve this selectivity. nih.govnih.gov A series of 3,4-dihydroquinolin-2(1H)-one and 1,2,3,4-tetrahydroquinoline-based compounds were evaluated as selective inhibitors of human nNOS. escholarship.org This work built upon the discovery that certain indole (B1671886) derivatives could act as potent nNOS inhibitors. nih.gov For example, compound 8 from a series of 3,5-disubstituted indoles, which are structurally related to tetrahydroquinolines, not only showed increased activity for human nNOS with good selectivity over eNOS and iNOS but also demonstrated efficacy in a preclinical model of neuropathic pain. nih.gov Specifically, this compound was shown to reverse thermal hyperalgesia in the L5/L6 spinal nerve ligation model in rats, a common model for studying neuropathic pain. nih.gov The development of these selective inhibitors offers a promising strategy for treating conditions like neuropathic pain and migraine without the cardiovascular liabilities associated with non-selective NOS inhibition. nih.govnih.gov

Inhibition of Cytosolic Carbonic Anhydrase Enzymes

Derivatives of 1,2,3,4-tetrahydroquinoline have been investigated for their inhibitory effects on carbonic anhydrases (CAs), a family of metalloenzymes crucial for various physiological processes. nih.gov Specifically, sulfonamide derivatives incorporating triazinyl moieties have been synthesized and tested against cytosolic isoforms hCA I and hCA II, as well as the tumor-associated hCA IX. nih.gov

Research has shown that these compounds can inhibit hCA I with inhibition constants (Kᵢ) in the nanomolar range. nih.gov For hCA II, the inhibitory activity of these derivatives is also significant, with Kᵢ values varying based on the specific substitutions on the molecule. nih.govnih.gov Notably, certain structural modifications, such as the presence of a bromine substituent on a related pyrazoline sulfonamide series, have been identified as beneficial for enhancing inhibitory potency against hCA II. nih.gov

Acetylcholinesterase (AChE) Inhibition

The inhibition of acetylcholinesterase (AChE), an enzyme that breaks down the neurotransmitter acetylcholine, is a key strategy in the management of Alzheimer's disease. nih.gov The 1,2,3,4-tetrahydroquinoline scaffold is a component of known AChE inhibitors, and its derivatives continue to be a focus of research in this area. nih.govnih.gov

Studies on various hybrid molecules containing the quinoline or tetrahydroquinoline nucleus have demonstrated their potential as AChE inhibitors. researchgate.netmdpi.com For instance, certain quinoline-thiosemicarbazone hybrids have shown potent anticholinesterase activity. researchgate.net The inhibitory potency of these compounds is often evaluated using the Ellman's method, with some derivatives exhibiting IC₅₀ values in the nanomolar range, comparable to or even exceeding that of the standard drug donepezil. nih.govmdpi.com Structure-activity relationship (SAR) studies have been conducted to understand how different substituents on the tetrahydroacridine ring, a related structure, influence AChE inhibitory activity. nih.gov For example, the introduction of a bromine atom at the 6-position of a 9-amino-1,2,3,4-tetrahydroacridine derivative was predicted and experimentally confirmed to result in potent AChE inhibition. nih.gov

EPAC1 Inhibition and its Cellular Implications

Exchange protein directly activated by cAMP (EPAC) is a guanine (B1146940) nucleotide exchange factor and a key sensor for the second messenger cAMP. nih.gov EPAC proteins are involved in a multitude of cellular processes, including cell adhesion, survival, and gene transcription, making them attractive therapeutic targets for conditions like cardiac hypertrophy and cancer metastasis. nih.gov

A derivative of this compound, specifically an N-formyl analog known as CE3F4 (5,7-dibromo-6-fluoro-2-methyl-1,2,3,4-tetrahydroquinoline-1-carbaldehyde), has been identified as a selective inhibitor of EPAC1. nih.govnih.gov Structure-activity relationship studies revealed that the formyl group at the N1 position and the bromine atom at the C5 position of the tetrahydroquinoline core are crucial for its inhibitory activity. nih.gov The 5-bromo substituted analog was found to be approximately three times more potent than the non-brominated version. nih.gov

CE3F4 acts as an uncompetitive antagonist with respect to cAMP, meaning it does not compete with cAMP for the binding site but still inhibits EPAC1 activation. nih.gov This inhibition has been shown to block the activation of Rap1, a downstream effector of EPAC1, both in cell-free systems and in living cells. nih.gov The inhibition of EPAC1 by its specific inhibitors can protect against doxorubicin-induced cardiotoxicity by reducing mitochondrial apoptosis. elifesciences.org Furthermore, EPAC1 inhibition can enhance the cytotoxic effects of doxorubicin (B1662922) in certain cancer cell lines. elifesciences.org The dual role of EPAC1 in different cellular contexts highlights the importance of developing selective pharmacological probes to dissect its functions. nih.govfrontiersin.org

Research into Anti-inflammatory Potential

The 1,2,3,4-tetrahydroquinoline scaffold is present in molecules that exhibit anti-inflammatory properties. mdpi.com Research has explored the creation of hybrid molecules that combine the tetrahydroquinoline moiety with known anti-inflammatory drugs like ibuprofen (B1674241). mdpi.com The rationale behind this approach is to potentially create new chemical entities with enhanced or modified anti-inflammatory activity. mdpi.com While ibuprofen itself is a potent anti-inflammatory agent, its carboxylic acid group is associated with gastric toxicity. mdpi.com By creating hybrid molecules, researchers aim to leverage the biological activities of the tetrahydroquinoline core, which include anti-HIV and anti-tumor effects, while potentially mitigating the side effects of the parent drug. mdpi.com

Anti-HIV Activity of this compound Derivatives

Derivatives of 1,2,3,4-tetrahydroquinoline have been a significant focus in the development of antagonists for the CXCR4 receptor, a key co-receptor for the entry of T-tropic human immunodeficiency virus (HIV) into T-lymphocytes. nih.gov The inhibition of this receptor is a validated strategy for combating HIV.

Structure-activity relationship studies have led to the development of potent isoquinoline-based CXCR4 antagonists that incorporate a tetrahydroquinoline head group. nih.gov These compounds have demonstrated excellent activity in binding and functional assays, with some analogs showing low nanomolar potency in inhibiting HIV-1 and HIV-2 strains in cellular assays. nih.gov The tetrahydroquinoline-based derivative AMD11070 (mavorixafor) has undergone clinical evaluation as an antiretroviral agent. nih.gov

Strategic Role as a Building Block in Drug Discovery and Development

The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold, a structural isomer of tetrahydroquinoline, is considered a "privileged" structure in medicinal chemistry. rsc.orgrsc.org This designation stems from its ability to serve as a versatile framework for the design of ligands for a wide range of biological targets. rsc.orgresearchgate.net The synthetic accessibility and reactivity of the THIQ core make it an ideal starting point for creating diverse chemical libraries for drug discovery. researchgate.net This scaffold is found in numerous natural products and synthetic compounds with a broad spectrum of biological activities, including antibacterial and neuroprotective effects. rsc.org The adaptability of the tetrahydroquinoline and tetrahydroisoquinoline frameworks allows medicinal chemists to systematically modify their structures to optimize potency, selectivity, and pharmacokinetic properties. acs.orgacs.org

Lead Compound Identification and Optimization Efforts

The process of identifying and optimizing lead compounds is a cornerstone of modern drug discovery. toxicology.org The 1,2,3,4-tetrahydroquinoline scaffold has been instrumental in these efforts across various therapeutic areas. For example, in the quest for novel acetylcholinesterase inhibitors, fragment-based design and virtual screening have been employed to create libraries of derivatives based on existing drugs like galantamine. nih.gov This approach has led to the identification of highly potent lead molecules.

Similarly, in the development of inhibitors for the Bromo and Extra C-Terminal (BET) family of bromodomains, a fragment-derived hit containing a dihydroquinazolinone core was optimized. acs.org This optimization process, guided by structural biology and medicinal chemistry principles, resulted in the identification of a potent and selective chemical probe. acs.orgacs.org These examples underscore the strategic importance of the tetrahydroquinoline and related heterocyclic systems in generating novel and improved therapeutic agents.

Scaffold for Novel Therapeutic Agents

The 1,2,3,4-tetrahydroquinoline (THQ) framework is a prominent structural motif found in a multitude of biologically active natural products and pharmacologically significant therapeutic agents. nih.govgfcollege.in Its inherent structural features have made it an attractive and versatile scaffold for the design and synthesis of novel therapeutic agents targeting a wide array of diseases. gfcollege.innih.gov The development of derivatives based on the THQ core has been a significant focus in medicinal chemistry, leading to the discovery of compounds with potent biological activities, including anticancer, anti-inflammatory, and anti-HIV properties. nih.govgfcollege.in

Researchers have systematically modified the 1,2,3,4-tetrahydroquinoline scaffold to explore structure-activity relationships (SAR) and optimize therapeutic potential. These modifications often involve introducing various substituents at different positions of the THQ ring system to enhance potency and selectivity for specific biological targets.

A notable area of investigation has been the development of THQ derivatives as inhibitors of the nuclear factor-kappa B (NF-κB) signaling pathway. nih.govnih.gov The dysregulation of NF-κB is linked to various diseases, including cancer and inflammatory disorders. nih.gov In this context, a series of novel 1,2,3,4-tetrahydroquinoline derivatives were designed and synthesized to identify potent NF-κB inhibitors. nih.govnih.govcncb.ac.cn

One study focused on creating analogs by introducing different substituents on the aromatic ring and modifying the carboxamide moiety at the 2-position of the THQ scaffold. nih.gov The in vitro activity of these synthesized compounds was evaluated against several human cancer cell lines. Among the synthesized analogs, compound 6g demonstrated the most potent inhibitory activity against lipopolysaccharide (LPS)-induced NF-κB transcriptional activity, being 53 times more potent than a reference compound. nih.govcncb.ac.cn Furthermore, this compound exhibited significant cytotoxicity against all tested human cancer cell lines. nih.govnih.govcncb.ac.cn

The detailed research findings for selected potent 1,2,3,4-tetrahydroquinoline derivatives from this study are summarized in the table below.

| Compound | Substitutions | Biological Activity Highlight | Cancer Cell Lines Tested |

|---|---|---|---|

| 4a | R1=R2=R3=R4=H | Serves as a baseline for core motif activity (IC50 60 μM for NF-κB inhibition). nih.gov | NCI-H23, ACHN, MDA-MB-231, PC-3, NUGC-3, HCT 15. nih.gov |

| 6g | Specific substitutions leading to high potency. | Most potent inhibitor of LPS-induced NF-κB transcriptional activity and potent cytotoxicity. nih.govnih.gov | NCI-H23, ACHN, MDA-MB-231, PC-3, NUGC-3, HCT 15. nih.govnih.gov |

In another line of research, a series of 3,4-diaryl-5,7-dimethoxy-1,2,3,4-tetrahydroquinolines were synthesized and evaluated for their anticancer properties. nih.gov The synthesis involved reacting 3-aryl-5,7-dimethoxy-2,3-dihydroquinolin-4-ones with Grignard reagents, followed by dehydration and reduction to obtain the desired tetrahydroquinoline structure. nih.gov

The lead compound from this series, 3c , exhibited low micromolar inhibition against various cancer cell lines, highlighting the potential of this particular substitution pattern on the THQ scaffold for developing new anticancer agents. nih.gov

The research findings for this class of compounds are detailed below.

| Compound | General Structure | Biological Activity Highlight |

|---|---|---|

| 3c | 3,4-diaryl-5,7-dimethoxy-1,2,3,4-tetrahydroquinoline | Showed low micromolar inhibition of various cancer cell lines. nih.gov |

These studies underscore the significance of the 1,2,3,4-tetrahydroquinoline core as a foundational scaffold in medicinal chemistry. The ability to systematically modify this structure allows for the fine-tuning of its pharmacological properties, leading to the development of novel and potent therapeutic agents. The diverse biological activities exhibited by its derivatives, including those with specific substitutions like the 5-bromo variation, make the THQ scaffold a continuing subject of interest for future drug discovery efforts. gfcollege.in

Future Research Directions and Translational Perspectives for 5 Bromo 1,2,3,4 Tetrahydroquinoline

Development of Highly Selective and Potent 5-Bromo-1,2,3,4-tetrahydroquinoline Analogs

The development of analogs of this compound with high potency and selectivity is a key area for future research. This involves systematic structural modifications to optimize interactions with specific biological targets. Structure-activity relationship (SAR) studies are crucial in this endeavor, guiding the design of new derivatives with improved pharmacological profiles.

Research on related tetrahydroquinoline scaffolds has demonstrated that substitutions at various positions on the ring can dramatically influence biological activity. For instance, the development of novel 1,2,3,4-tetrahydroquinoline (B108954) derivatives as inhibitors of LPS-induced NF-κB transcriptional activity has shown that specific substitutions are critical for potency. rsc.org One of the most potent compounds identified in a study, scaffold 6g, was found to be 53 times more potent than the reference compound, highlighting the significant impact of structural modifications. rsc.org

Furthermore, the synthesis and evaluation of C-8 substituted tetrahydroquinolines as balanced-affinity Mu/Delta opioid ligands have shown that modifications to the THQ core can fine-tune receptor binding and functional activity. researchgate.net This works suggests that strategic modifications to the this compound scaffold could yield analogs with tailored selectivity for a variety of targets. The development of hybrid molecules, combining the THQ moiety with other pharmacophores, is another promising approach to enhance biological activity and selectivity. nih.gov

Elucidation of Novel Biological Targets and Undiscovered Mechanisms of Action

While the tetrahydroquinoline scaffold is known to interact with a range of biological targets, the specific targets and mechanisms of action for this compound and its derivatives remain largely unexplored. Future research should focus on identifying and validating novel molecular targets to unlock the full therapeutic potential of this compound class.

Tetrahydroquinoline derivatives have been investigated for a wide array of biological activities, including anticancer, neuroprotective, and anti-infective properties. nih.govnih.gov For example, certain THQ derivatives have been identified as potent inhibitors of the NF-κB signaling pathway, which is implicated in inflammation and cancer. rsc.org Others have shown promise as mTOR inhibitors for the treatment of lung cancer. researchgate.net The discovery that tetrahydroquinolines can act as neurotropic agents opens up new avenues for their application in neurodegenerative diseases. nih.gov

The bromine atom at the 5-position can influence the electronic properties of the aromatic ring, potentially leading to novel interactions with biological targets. Screening of this compound and its analogs against a diverse panel of kinases, G-protein coupled receptors (GPCRs), and other enzyme families could reveal previously undiscovered biological activities.

Innovations in Advanced Synthetic Methodologies for Complex Derivatives

The efficient and versatile synthesis of complex derivatives of this compound is fundamental to exploring its therapeutic potential. While classical methods for THQ synthesis exist, the development of innovative and advanced synthetic methodologies is crucial for accessing a wider range of structurally diverse analogs.

Recent advances in synthetic organic chemistry offer powerful tools for the construction and functionalization of the tetrahydroquinoline core. These include multicomponent reactions (MCRs), which allow for the rapid assembly of complex molecules from simple starting materials in a single step. researchgate.net Domino reactions, where a series of transformations occur in a single pot, also provide an efficient route to functionalized THQs. acs.org

Palladium-catalyzed cross-coupling reactions, such as the Suzuki and Buchwald-Hartwig reactions, are particularly relevant for derivatives like this compound, as the bromine atom serves as a convenient handle for introducing a variety of substituents. For instance, a chemoselective annulation of an aza-ortho-quinone methide precursor has been used to synthesize functionalized tetrahydroquinoline derivatives containing an indole (B1671886) scaffold, including a 6-bromo substituted analog. nih.gov Electrochemical methods are also emerging as a green and efficient way to synthesize tetrahydroquinoline derivatives.

| Synthetic Method | Description | Relevance for this compound |

| Multicomponent Reactions (MCRs) | Three or more reactants combine in a single reaction vessel to form a product that contains the essential parts of all starting materials. | Enables rapid generation of a library of diverse 5-bromo-THQ analogs for screening. |

| Domino Reactions | A sequence of intramolecular reactions that occur under the same reaction conditions without the need for isolation of intermediates. | Offers an atom-economical and efficient route to complex, polycyclic 5-bromo-THQ derivatives. |

| Palladium-Catalyzed Cross-Coupling | Reactions that form carbon-carbon or carbon-heteroatom bonds using a palladium catalyst. | The bromine at the 5-position is an ideal handle for introducing a wide range of functional groups to create novel analogs. |

| Electrochemical Synthesis | The use of electricity to drive chemical reactions. | Provides a potentially greener and more efficient alternative for the synthesis and functionalization of the 5-bromo-THQ scaffold. |

Integration of Computational and Experimental Approaches in Rational Drug Design for this compound

The integration of computational and experimental approaches is a cornerstone of modern drug discovery. Rational drug design, guided by computational modeling, can significantly accelerate the development of potent and selective this compound analogs.

In silico techniques such as molecular docking, virtual screening, and quantitative structure-activity relationship (QSAR) modeling can be employed to predict the binding affinity and biological activity of designed compounds before their synthesis. For example, computational studies have been used to design and filter tetrahydroquinoline derivatives as G-protein coupled estrogen receptor (GPER) ligands for breast cancer therapy. nih.gov Similarly, 3D-QSAR models have been developed to design novel tetrahydroquinoline derivatives as potent inhibitors of the enzyme LSD1, a target in cancer therapy.

Molecular dynamics (MD) simulations can provide insights into the dynamic behavior of the ligand-receptor complex, helping to understand the mechanism of action at an atomic level. These computational predictions can then be validated through experimental testing, creating a feedback loop that refines the design of subsequent generations of compounds. This integrated approach can save time and resources by prioritizing the synthesis of the most promising candidates.

| Computational Technique | Application in this compound Drug Design |

| Molecular Docking | Predicts the preferred orientation of a 5-bromo-THQ analog when bound to a specific protein target. |

| Virtual Screening | Screens large libraries of virtual compounds to identify potential hits with desired biological activity. |

| QSAR Modeling | Relates the chemical structure of 5-bromo-THQ analogs to their biological activity to guide the design of more potent compounds. |

| Molecular Dynamics (MD) Simulations | Simulates the movement of the 5-bromo-THQ analog and its target protein over time to understand binding stability and mechanism. |

Pre-clinical Pharmacological Evaluation of Optimized Derivatives

Once potent and selective analogs of this compound have been identified through the iterative process of design, synthesis, and in vitro testing, the most promising candidates must undergo rigorous pre-clinical pharmacological evaluation. This stage is critical for assessing the in vivo efficacy, safety, and pharmacokinetic properties of the optimized derivatives.

Pre-clinical studies typically involve testing the compounds in relevant animal models of disease to determine their therapeutic potential. For example, tetrahydroquinoline derivatives have been evaluated in vivo for their antinociceptive effects in mouse models of pain. researchgate.net In the context of cancer, optimized derivatives would be tested for their ability to inhibit tumor growth in xenograft models. nih.govnih.gov

Pharmacokinetic studies, which examine the absorption, distribution, metabolism, and excretion (ADME) of a drug candidate, are also a crucial component of pre-clinical evaluation. These studies provide essential information on the compound's bioavailability, half-life, and potential for drug-drug interactions. The development of tetrazoyl tetrahydroquinoline derivatives as CETP inhibitors included evaluation in a double transgenic mouse model, which demonstrated a robust increase in HDL-c and favorable pharmacokinetic properties for the lead compound. Successful outcomes in these pre-clinical studies are a prerequisite for advancing a compound to clinical trials in humans.

Q & A

Q. What are the common synthetic methodologies for 5-Bromo-1,2,3,4-tetrahydroquinoline, and how do their efficiencies compare?

Q. How can researchers address isomer separation challenges in this compound derivatives?

- Methodological Answer : Cis/trans isomer mixtures often form during synthesis (e.g., Povarov reactions). Resolution strategies include:

- Chromatographic Techniques : Use preparative HPLC with chiral columns or silica gel chromatography.

- Crystallization : Optimize solvent polarity to selectively crystallize one isomer.

- Catalytic Control : Modify reaction conditions (e.g., temperature, solvent) to favor one isomer. Ionic liquid catalysts may improve stereoselectivity due to their tunable acidity .

Q. What mechanisms explain the high catalytic activity of Fe-ISAS/CN in dehydrogenation reactions?

-

Methodological Answer : Fe-ISAS/CN catalysts feature atomically dispersed Fe atoms on N-doped carbon, enhancing active site accessibility and electron transfer. The N-doped matrix stabilizes Fe atoms, preventing aggregation during reactions. Kinetic studies show pseudo-first-order behavior, with the rate-limiting step likely involving H₂ desorption from the catalyst surface .

-

Data Contradiction Analysis : While Fe-ISAS/CN outperforms nanoparticle catalysts (Fe-NPs/CN) in selectivity, its recyclability decline after 5 cycles suggests gradual Fe leaching. This contrasts with ionic liquids, which retain activity but require higher temperatures .

Q. How is this compound evaluated for thermal stabilization in high-temperature fuels?

- Methodological Answer :

-

Advanced Distillation Curve (ADC) Method : Measures thermal degradation by analyzing boiling points and decomposition products. 1,2,3,4-Tetrahydroquinoline derivatives act as radical scavengers, delaying fuel degradation at temperatures >425°C .

-

Accelerated Stability Testing : Combine with additives (e.g., ethanol) to enhance stabilization. For example, ethanol increases the lifetime of benzyl alcohol analogs in dodecane matrices .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.